N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
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Description
“N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” is a complex organic compound. Based on its name, it likely contains a pyridine ring, a pyrimidine ring, and a thiazole ring, all of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” likely involves a pyridine ring, a pyrimidine ring, and a thiazole ring. These rings are likely connected by amide linkages, based on the “-amide” suffix in the name .
Scientific Research Applications
Preclinical and Clinical Evaluations of Cognitive Impairments
Compounds with similar structures have been evaluated for their potential therapeutic utility in cognitive impairments. For instance, dimethylaminoethanol pyroglutamate (DMAE p-Glu) was tested in preclinical and clinical settings for its effects on memory deficits induced by scopolamine. This study aimed to explore the therapeutic potential of DMAE p-Glu in cognitive impairments related to central cholinergic deficit, highlighting the importance of exploring chemical compounds for neuropsychiatric applications (Blin et al., 2009).
Metabolism, Excretion, and Pharmacokinetics Studies
Understanding the metabolism, excretion, and pharmacokinetics of chemical compounds is crucial for their application in medical research. Studies like those on [14C]Mirabegron, a β3-adrenoceptor agonist, provide detailed insights into how compounds are absorbed, metabolized, and excreted in the human body. This research can inform the development and clinical testing of new drugs, including their safety, efficacy, and optimal dosing parameters (Takusagawa et al., 2012).
Imaging and Mapping Receptor Subtypes
Research on imaging and mapping receptor subtypes in the brain, using positron emission tomography (PET), is another area of interest. Compounds like [11C]ITMM have been used to map metabotropic glutamate receptor type 1 (mGluR1) in the human brain. Such studies are essential for understanding the role of specific receptors in neurological disorders and can lead to the development of targeted therapies (Toyohara et al., 2013).
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-13(19-9-11-3-1-4-16-8-11)7-12-10-23-15(20-12)21-14-17-5-2-6-18-14/h1-6,8,10H,7,9H2,(H,19,22)(H,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFCOBVHJLMJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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